REACTION_CXSMILES
|
C1(C)C=CC(S(Cl)(=O)=[O:8])=CC=1.[Br:12][C:13]1[CH:14]=[N+:15]([O-])[C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[C:18]([O:23][CH3:24])[CH:17]=2>CCOC(C)=O.C([O-])([O-])=O.[K+].[K+]>[Br:12][C:13]1[C:14](=[O:8])[NH:15][C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[C:18]([O:23][CH3:24])[CH:17]=2 |f:3.4.5|
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
3-bromo-7-methoxyquinoline 1-oxide
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=[N+](C2=CC(=CC=C2C1)OC)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred vigorously at RT for 18 h, at which time the product
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum
|
Type
|
CUSTOM
|
Details
|
used with no further purification
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(NC2=CC(=CC=C2C1)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |